molecular formula C8H17NO B1460730 1-[(Dimethylamino)methyl]cyclopentan-1-ol CAS No. 1082563-23-2

1-[(Dimethylamino)methyl]cyclopentan-1-ol

Cat. No.: B1460730
CAS No.: 1082563-23-2
M. Wt: 143.23 g/mol
InChI Key: HFOQVVXODKIPIJ-UHFFFAOYSA-N
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Description

1-[(Dimethylamino)methyl]cyclopentan-1-ol is a cyclopentanol derivative featuring a dimethylaminomethyl substituent at the 1-position of the cyclopentane ring. The molecular formula is inferred as C₈H₁₇NO, with a calculated molecular weight of 143.23 g/mol. Such compounds are typically explored for applications in pharmaceuticals, agrochemicals, and material science due to their versatile functional groups .

Properties

IUPAC Name

1-[(dimethylamino)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9(2)7-8(10)5-3-4-6-8/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOQVVXODKIPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Dimethylamino)methyl]cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Dimethylamino)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in the presence of a base.

Major Products:

    Oxidation: Cyclopentanone or cyclopentanecarboxylic acid.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted cyclopentanol derivatives.

Scientific Research Applications

1-[(Dimethylamino)methyl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[(Dimethylamino)methyl]cyclopentan-1-ol involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural diversity of cyclopentanol derivatives arises from variations in substituents at the 1-position. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-[(Dimethylamino)methyl]cyclopentan-1-ol Dimethylaminomethyl C₈H₁₇NO 143.23 (calculated) High basicity; potential for hydrogen bonding.
1-[(Benzylamino)methyl]cyclopentan-1-ol Benzylaminomethyl C₁₃H₁₉NO 205.3 1310294-44-0 Increased lipophilicity due to aromatic benzyl group.
1-[(Methylamino)methyl]cyclopentan-1-ol Methylaminomethyl C₇H₁₅NO 129.2 181472-63-9 Reduced steric hindrance compared to dimethylamino analog.
1-{[(4-Chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol (4-Cl-Ph)Sulfanylmethyl C₁₂H₁₅ClOS 242.77 1486844-33-0 Sulfur-containing substituent; potential for nucleophilic reactivity.
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 1-Aminobutan-2-yl C₈H₁₇NO 157.25 19110-40-8 Branched amino group; applications in drug intermediates.

Key Observations :

  • Substituent Effects: The dimethylamino group provides stronger basicity (pKa ~10–11) compared to primary amines (e.g., methylamino, pKa ~9–10) .
  • Lipophilicity : Benzyl and 4-chlorophenyl groups enhance lipophilicity, impacting membrane permeability in biological systems .

Physicochemical Properties

  • Density: Similar compounds like (1S,2S)-2-(Methylamino)cyclopentan-1-ol have a predicted density of 0.99 g/cm³ .
  • Boiling Point: Estimated to range between 180–200°C based on cyclopentanol derivatives with alkylamino substituents .
  • Solubility: Polar substituents (e.g., dimethylamino) likely improve water solubility compared to non-polar analogs like 1-Methylcyclopentanol ().

Biological Activity

1-[(Dimethylamino)methyl]cyclopentan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopentane ring with a dimethylamino group attached to a hydroxymethyl side chain. This configuration may influence its interaction with biological targets.

The compound is believed to interact with various biological pathways, notably through modulation of protein kinase C (PKC) activity. PKC is implicated in numerous cellular processes, including cell proliferation and differentiation. Selective inhibition of specific PKC isozymes has been linked to therapeutic effects in conditions such as diabetic retinopathy, highlighting the importance of compounds like this compound.

Table 1: Comparative PKC Inhibition Potency

CompoundPKC Isozyme TargetedIC50 (nM)Selectivity
This compoundPKC beta I4.7High
LY333531PKC beta II5.9High
StaurosporineNon-selective~1,000Low

Antimicrobial Activity

Research indicates that derivatives of cyclopentanol compounds exhibit significant antimicrobial properties. The compound's structural features may enhance its efficacy against various pathogens.

Cytotoxicity

Studies have shown that the compound can exhibit cytotoxic effects on certain cancer cell lines. For instance, it has demonstrated selective cytotoxicity against A375 melanoma cells with an IC50 value significantly lower than that observed for normal cells, indicating potential for targeted cancer therapy.

Case Studies

Case Study 1: Diabetic Retinopathy
In a study focusing on diabetic retinopathy, this compound was evaluated for its ability to inhibit PKC beta I and II isozymes. The results indicated a marked reduction in retinal endothelial cell dysfunction when treated with this compound, suggesting its potential as a therapeutic agent for diabetic complications.

Case Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of the compound on human lung adenocarcinoma (A549) cell lines. The compound showed promising results with an IC50 value indicating effective suppression of cell viability compared to standard chemotherapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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